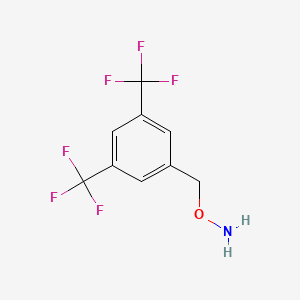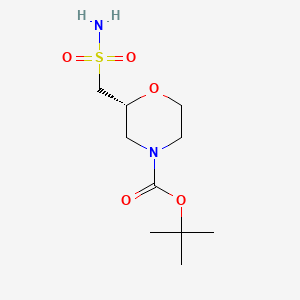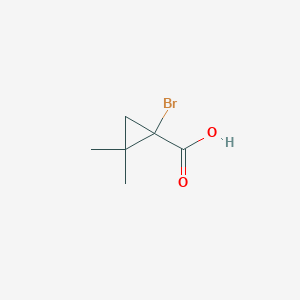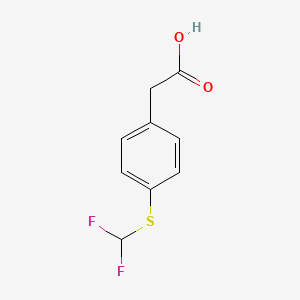
3-(tert-butylsulfanyl)cyclohexan-1-ol,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butylsulfanyl)cyclohexan-1-ol is a chemical compound characterized by a cyclohexanol structure with a tert-butylsulfanyl group attached to the third carbon atom. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Reaction Steps: The cyclohexanone undergoes a thiol-ene reaction with tert-butylthiol in the presence of a suitable catalyst, such as a Lewis acid, to form the corresponding sulfide.
Purification: The resulting mixture is then purified to isolate the desired diastereomers.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yields.
Purification Techniques: Techniques such as column chromatography or crystallization are employed to obtain the pure diastereomeric mixture.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfide group.
Substitution: Substitution reactions can occur at the sulfide or hydroxyl groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction Products: Cyclohexanol derivatives.
Substitution Products: Various substituted cyclohexanols and sulfides.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a building block for bioactive compounds, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs. Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism by which 3-(tert-butylsulfanyl)cyclohexan-1-ol exerts its effects depends on its specific application. Generally, it may interact with molecular targets through binding to enzymes or receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
3-(tert-Butylsulfanyl)phenol: Similar structure but with a phenolic group instead of cyclohexanol.
3-(tert-Butylsulfanyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness: The presence of the cyclohexanol group in 3-(tert-butylsulfanyl)cyclohexan-1-ol distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C10H20OS |
|---|---|
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
3-tert-butylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3 |
Clé InChI |
DYBWEPJTDUSHKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)
![4-({3-bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-1-methyl-1H-pyrazole](/img/structure/B15317971.png)

![3-(Difluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B15317992.png)





![(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoicacidhydrochloride](/img/structure/B15318023.png)

